Bentiamine Bentiamine Dibenzoyl Thiamine is a benzoate ester.
Brand Name: Vulcanchem
CAS No.: 299-88-7
VCID: VC0520779
InChI: InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)
SMILES: CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C
Molecular Formula: C26H26N4O4S
Molecular Weight: 490.6 g/mol

Bentiamine

CAS No.: 299-88-7

Cat. No.: VC0520779

Molecular Formula: C26H26N4O4S

Molecular Weight: 490.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bentiamine - 299-88-7

Specification

Description Dibenzoyl Thiamine is a benzoate ester.
CAS No. 299-88-7
Molecular Formula C26H26N4O4S
Molecular Weight 490.6 g/mol
IUPAC Name [4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate
Standard InChI InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)
Standard InChI Key AZJUFRDUYTYIHV-UHFFFAOYSA-N
Isomeric SMILES CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C2=CC=CC=C2)/SC(=O)C3=CC=CC=C3)/C
SMILES CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C
Canonical SMILES CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C
Appearance Solid powder

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